methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate
Description
Methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate is a thiophene derivative featuring a benzyl substituent at the 5-position, a methyl group at the 4-position, and a methyl ester at the 3-position. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The synthesis of such compounds often involves Gewald-type reactions or modifications of existing thiophene scaffolds, as exemplified by related derivatives like ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate .
Properties
IUPAC Name |
methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-11(8-10-6-4-3-5-7-10)18-13(15)12(9)14(16)17-2/h3-7H,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBWTJQJRHYZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the thiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate, highlighting variations in substituents and their implications:
*Calculated based on molecular formula.
Impact of Substituent Variations
- Ester Group (3-position): Replacement of the methyl ester (target compound) with ethyl or butyl esters alters solubility and metabolic stability. Longer alkyl chains (e.g., butyl) increase lipophilicity, whereas methyl esters may enhance hydrolytic stability.
- In contrast, the dichlorophenyl-amide substituent in introduces electron-withdrawing effects, which could modulate electronic properties and binding affinity. The aminocarbonyl group in adds hydrogen-bonding capability, improving aqueous solubility.
- 4-Position Methyl vs. Ethyl: Ethyl substitution (as in ) increases steric hindrance, possibly affecting conformational flexibility and intermolecular interactions.
Biological Activity
Methyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which is known for its biological activity. The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 239.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Cytotoxicity Studies
Cytotoxicity is a critical parameter in evaluating the potential of new compounds as therapeutic agents. This compound has been tested against various human cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:
The compound exhibited significant cytotoxicity, particularly against the MDA-MB-231 breast cancer cell line, indicating its potential as an anticancer agent.
Antiproliferative Activity
The antiproliferative activity of this compound was evaluated using the MTT assay, which measures cell viability after treatment with the compound.
Results Summary
The compound demonstrated effective antiproliferative activity across several tested cell lines, with IC50 values indicating potent inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.1 | EGFR-TK inhibition |
| MDA-MB-231 | 0.056 | Induction of apoptosis |
The mechanism of action appears to involve inhibition of the EGFR-TK pathway, which is crucial for tumor growth and survival.
Apoptosis Induction
One of the primary mechanisms through which this compound exerts its effects is through the induction of apoptosis in cancer cells. This process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation.
Cell Cycle Arrest
The compound also induces cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometry analysis. This arrest prevents cancer cells from proliferating, contributing to its overall anticancer efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
